2,4-Dimethylallophanoyl chloride
Description
2,4-Dimethylallophanoyl chloride is an organochlorine compound featuring an allophanoyl chloride backbone (R₂NC(O)NCOCl) with 2,4-dimethylphenyl substituents. This structure confers unique electronic and steric properties due to the electron-donating methyl groups on the aromatic ring, which modulate reactivity compared to halogenated analogs. While direct experimental data on this compound is sparse in the provided evidence, its chemical behavior can be inferred from structurally related compounds such as benzoyl chlorides, sulfonyl chlorides, and phosphonium salts . Potential applications include serving as an intermediate in pharmaceutical or agrochemical synthesis, where its reactivity could enable the formation of ureas or carbamates.
Properties
CAS No. |
13188-08-4 |
|---|---|
Molecular Formula |
C4H7ClN2O2 |
Molecular Weight |
150.56 g/mol |
IUPAC Name |
N-methyl-N-(methylcarbamoyl)carbamoyl chloride |
InChI |
InChI=1S/C4H7ClN2O2/c1-6-4(9)7(2)3(5)8/h1-2H3,(H,6,9) |
InChI Key |
JIQBLONORFFMKH-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)N(C)C(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Stability
2,4-Dichlorobenzoyl Chloride (CAS 89-75-8)
- Structure : Aromatic ring with 2,4-dichloro substituents and a carbonyl chloride group.
- Molecular Weight : 209.457 g/mol .
- Reactivity : The electron-withdrawing chlorine atoms activate the carbonyl group toward nucleophilic attack, making it highly reactive in acylation reactions.
- Applications : Used in polymer and dye synthesis due to its electrophilic character .
(2,4-Dichlorophenyl)methanesulfonyl Chloride
- Structure : 2,4-Dichlorophenyl group attached to a sulfonyl chloride moiety.
- Reactivity : The sulfonyl chloride group is a strong electrophile, commonly used in sulfonamide formation. The chlorine substituents enhance stability and direct reactivity in substitution reactions .
- Applications : Key intermediate in synthesizing sulfonamide-based agrochemicals or pharmaceuticals .
2,4-Dimethylallophanoyl Chloride (Inferred Properties)
Functional Group Comparison
Data Tables
Table 1: Structural and Physical Properties
| Compound | Substituents | Molecular Weight (g/mol) | Reactivity (Relative) | Stability |
|---|---|---|---|---|
| This compound | 2,4-dimethylphenyl | ~210 | Moderate | High (steric hindrance) |
| 2,4-Dichlorobenzoyl chloride | 2,4-dichlorophenyl | 209.457 | High | Moderate |
| (2,4-Dichlorophenyl)methanesulfonyl chloride | 2,4-dichloro, sulfonyl | N/A | Very High | High |
Notes
Data Limitations: Direct experimental data on this compound is absent in the provided evidence; comparisons rely on structural analogs and inferred properties.
Functional Group Dominance : Reactivity is heavily influenced by the functional group (e.g., carbonyl vs. sulfonyl chloride), overshadowing substituent effects in some cases .
Research Gaps: Further studies are needed to validate the stability, synthetic utility, and biological activity of this compound.
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